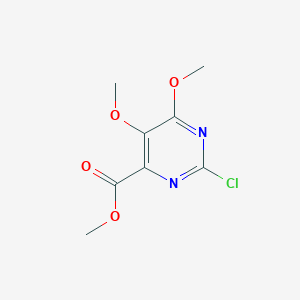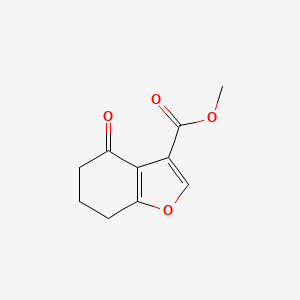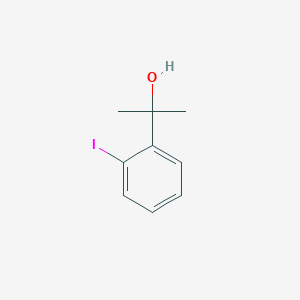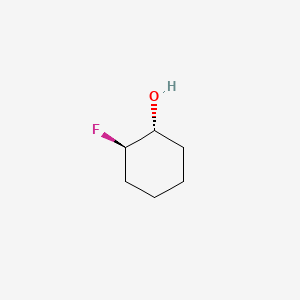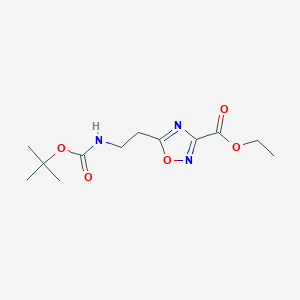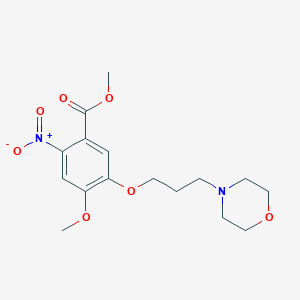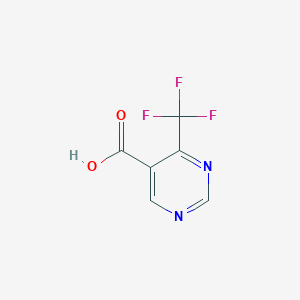
4-(三氟甲基)嘧啶-5-羧酸
描述
科学研究应用
抗癌活性
该化合物在抑制某些癌细胞系的增殖方面显示出潜力。 它可用作合成具有显著抗癌特性的化合物的中间体 .
疼痛管理
它可能通过作为 CGRP 受体拮抗剂来发挥作用,CGRP 受体参与脑膜血管和硬脑膜的支配 .
作物保护
三氟甲基吡啶是我们的化合物所属的一类,在作物保护行业中得到越来越广泛的应用。 在近几十年推出的杀虫剂中,超过 50% 是氟化的,表明其在该领域的潜在应用 .
抗真菌和杀虫活性
三氟甲基嘧啶衍生物已显示出抗真菌和杀虫活性,表明我们的化合物可用于类似用途 .
氟化有机化学品的合成
氟化有机化学品的开发是一个不断发展的研究领域,该化合物可以作为关键中间体或构建块 .
制药研究
作用机制
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various biological targets, such as enzymes and receptors
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as hydrogen bonding and van der waals forces . The compound might interact with its targets, leading to changes in their function or activity.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets. Additionally, the presence of other molecules can affect the compound’s stability and activity.
生化分析
Biochemical Properties
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Cellular Effects
The effects of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways are critical for cell proliferation, differentiation, and survival. Additionally, 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid can alter gene expression by affecting transcription factors and epigenetic modifications .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of essential biomolecules, thereby affecting cellular function. Additionally, 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions. Toxicity studies have highlighted the importance of careful dosage optimization to minimize harmful effects while maximizing therapeutic potential .
Metabolic Pathways
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for the synthesis of nucleotides. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function. Additionally, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical effects, as they determine its availability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects. Understanding the subcellular localization of 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVVOYDDRBQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469353 | |
| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220880-12-6 | |
| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

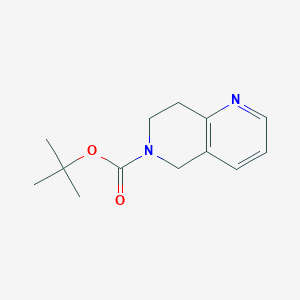


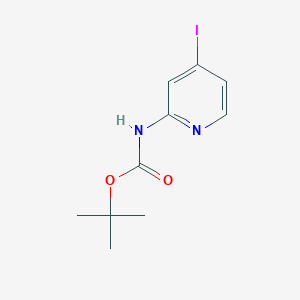
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)
